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4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13155231
M. Wt: 258.09 g/mol
InChI Key: IHGYYZZMKUQBMT-UHFFFAOYSA-N
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Description

Overview of Pyrrolidin-2-one Derivatives in Medicinal Chemistry and Materials Science

The pyrrolidin-2-one, also known as 2-pyrrolidone or γ-butyrolactam, is a five-membered lactam ring structure that serves as a cornerstone in the design of a vast array of biologically active compounds. ontosight.aiwikipedia.orgresearchgate.net This scaffold is a prominent feature in numerous natural and synthetic products, demonstrating a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netrdd.edu.iqnih.gov

In medicinal chemistry, the pyrrolidin-2-one nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. nih.gov Perhaps the most well-known class of drugs featuring this ring are the racetams, such as Piracetam and Oxiracetam, which are recognized for their nootropic, or cognitive-enhancing, effects. rdd.edu.iqnih.gov The versatility of the pyrrolidin-2-one ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired therapeutic effects. ontosight.ainih.gov Derivatives have been synthesized and investigated for their potential in treating neurodegenerative diseases, epilepsy, and depression. rdd.edu.iqnih.gov

In the realm of materials science, pyrrolidin-2-one derivatives, particularly N-vinylpyrrolidin-2-one (NVP), are crucial monomers for the synthesis of polymers. rdd.edu.iq The resulting polymer, polyvinylpyrrolidone (B124986) (PVP), is widely used in industries ranging from pharmaceuticals (as an excipient in tablets) to cosmetics and food products due to its solubility, low toxicity, and adhesive properties.

Table 1: Examples of Bioactive Pyrrolidin-2-one Derivatives and Their Applications
Compound NameClass/ApplicationSignificance
PiracetamNootropic (Racetam)Used to improve cognitive function. rdd.edu.iq
EthosuximideAnticonvulsantPrimarily used in the treatment of absence seizures. rsc.org
CotinineNicotine (B1678760) MetaboliteAn alkaloid found in tobacco, used as a biomarker for nicotine exposure. rsc.org
DoxapramRespiratory StimulantUsed to stimulate breathing post-anesthesia or in cases of respiratory depression. rsc.org

The Significance of Halogenated Phenyl Moieties in Chemical Scaffolds

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into chemical scaffolds is a cornerstone strategy in modern drug discovery. nih.gov Halogenation of a phenyl ring can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. researchgate.net Bromine and fluorine, as seen in the subject compound, offer distinct and advantageous properties.

Fluorine is the most electronegative element and is relatively small in size, comparable to a hydrogen atom. fiveable.menih.gov Its introduction can increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. nih.gov Furthermore, the strong carbon-fluorine bond and the atom's ability to alter the acidity (pKa) of nearby functional groups can enhance receptor binding affinity and improve bioavailability. fiveable.meresearchgate.net

Bromine is larger and more polarizable. Its key contribution is often through the formation of halogen bonds (X-bonds), which are strong, directional, non-covalent interactions between the electrophilic region on the bromine atom (the σ-hole) and a Lewis base on a biological target, such as a carbonyl oxygen or an aromatic ring. researchgate.netnamiki-s.co.jp These interactions can significantly enhance binding affinity and selectivity. acs.org Bromine's lipophilic nature may also facilitate better membrane permeability and cellular uptake. researchgate.net

The specific ortho-bromo, ortho'-fluoro substitution pattern creates a highly specific electronic environment on the phenyl ring, influencing its orientation and interactions with target molecules.

Table 2: Impact of Fluorine and Bromine Substitution in Chemical Scaffolds
PropertyFluorineBromine
Size (van der Waals radius) Small (similar to H) nih.govLarger, more sterically demanding
Electronegativity Highest of all elements fiveable.meHigh, but less than F and Cl
Primary Interaction Modulates electronic properties, pKa, metabolic stability nih.govresearchgate.netForms strong halogen bonds, enhances lipophilicity researchgate.netnamiki-s.co.jp
Common Role Metabolic blocker, bioisostere for H, enhances binding researchgate.netBinding affinity anchor, improves membrane permeability researchgate.net

Research Impetus for 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one: Bridging Structural Features and Functional Hypotheses

The rationale for synthesizing and investigating this compound stems from a logical convergence of the properties of its constituent parts. The research impetus is based on the hypothesis that combining the pharmacologically active pyrrolidin-2-one core with the modulating effects of the 2-bromo-6-fluorophenyl moiety can lead to novel compounds with unique and potentially superior properties.

The key drivers for research into this specific molecule include:

Synergistic Functionality: Researchers hypothesize that the pyrrolidin-2-one scaffold can provide the foundational structure for a specific biological activity (e.g., CNS modulation, anticancer), while the halogenated phenyl group can fine-tune its potency, selectivity, and metabolic profile.

Exploring Chemical Space: The unique ortho-dihalo substitution pattern is less common than para- or meta-substitutions. This specific arrangement creates a distinct steric and electronic profile that can lead to novel binding modes with biological targets that are unachievable with other substitution patterns.

Halogen Bonding Potential: The presence of bromine in the ortho position offers the potential for intramolecular or intermolecular halogen bonding, which could lock the molecule into a specific, biologically active conformation or provide a strong anchor point within a receptor's binding pocket.

Synthetic Utility: The bromine atom serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the creation of a library of diverse analogs from a single advanced intermediate, which is a powerful strategy in lead optimization.

Scope and Objectives of Advanced Research on this compound

While dedicated studies on this compound are not yet prevalent in public literature, a clear research path can be outlined. The primary objectives for a comprehensive investigation of this compound would include:

Chemical Synthesis and Characterization:

To develop efficient, scalable, and stereoselective synthetic routes to obtain the compound in high purity.

To perform complete spectroscopic characterization (NMR, IR, Mass Spectrometry) and, if possible, obtain a single-crystal X-ray structure to confirm its three-dimensional conformation and study its solid-state packing interactions.

Physicochemical Profiling:

To determine key properties such as solubility, lipophilicity (LogP), and chemical stability, which are critical for assessing its drug-likeness and potential as a material precursor.

Biological Screening and Mechanistic Studies:

To screen the compound against a panel of biological targets relevant to the known activities of pyrrolidin-2-one derivatives, such as CNS receptors, cancer cell lines, and microbial strains.

Should activity be identified, subsequent studies would focus on elucidating the mechanism of action and identifying the specific molecular targets.

Exploration in Materials Science:

To investigate its potential as a monomer or a functional additive in polymerization reactions, leveraging the unique properties conferred by the halogenated phenyl group to create polymers with novel thermal, optical, or electronic characteristics.

This structured approach would systematically uncover the scientific value of this compound, potentially establishing it as a valuable building block for future innovations in both medicine and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrFNO B13155231 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

IHGYYZZMKUQBMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Pertaining to 4 2 Bromo 6 Fluorophenyl Pyrrolidin 2 One

Strategies for the Construction of the 4-Substituted Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one ring system is a well-explored area of organic synthesis. For 4-substituted variants, several key strategies have emerged, including cycloaddition and annulation reactions, which offer efficient ways to build the five-membered ring with control over substitution patterns.

Cycloaddition Reactions in Pyrrolidin-2-one Synthesis

Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic systems, valued for their atom economy and stereoselectivity. libretexts.org

Donor–Acceptor (DA) Cyclopropanes: A robust method for synthesizing substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines. This transformation proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine, which acts as a nucleophile, to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization to yield the desired pyrrolidin-2-one core. The DA cyclopropanes effectively function as 1,4-C,C-dielectrophiles in this process. This method is notable for its broad applicability, tolerating a wide range of substituents on both the cyclopropane and the amine partner.

Povarov Reaction: The Povarov reaction, a type of aza-Diels–Alder reaction, is another relevant cycloaddition strategy. It typically involves the reaction of an imine with an electron-rich alkene to form tetrahydroquinoline derivatives. While not a direct route to pyrrolidin-2-ones, variations of this [4+2] cycloaddition can be adapted to synthesize nitrogen-containing heterocycles, and related formal [3+2] cycloadditions are highly effective for pyrrolidine (B122466) synthesis. acs.org

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition between azomethine ylides and suitable dipolarophiles (alkenes) is a cornerstone of pyrrolidine synthesis. acs.org This approach allows for the creation of densely substituted pyrrolidine rings with high stereocontrol. By choosing appropriate starting materials, such as iminoesters, this method can be tailored to produce precursors for 4-substituted pyrrolidin-2-ones. The reaction can be catalyzed by various metals, with silver catalysts showing high efficiency in controlling regio- and diastereoselectivity. acs.org

Annulation Strategies Involving α-Substituted Carbonyl Compounds

Annulation reactions provide a stepwise approach to ring construction and are particularly useful for creating substituted heterocyclic systems. These methods often involve the sequential formation of C-C and C-N bonds. A formal [3+2] annulation between 1,3-azadienes and succinic anhydride (B1165640) has been developed for the stereocontrolled synthesis of allylic 2-oxopyrrolidines, which can serve as precursors to 4-substituted systems. nih.gov Another powerful strategy involves multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to rapidly build molecular complexity. For instance, a four-component reaction of an amine, an aldehyde, a thiol, and maleic anhydride can produce highly functionalized γ-lactams with excellent diastereoselectivity. nih.gov

Enantioselective Synthesis of Chiral Pyrrolidin-2-one Scaffolds

The biological activity of pyrrolidin-2-one derivatives is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research. mdpi.com Several approaches have been established to produce chiral 4-substituted γ-lactams.

One prominent method is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated lactams. nih.govbeilstein-journals.org For example, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated lactams can generate products with all-carbon quaternary stereocenters at the β-position (C4 of the resulting saturated lactam) in high yield and enantioselectivity (up to 97% ee). nih.govacs.orgacs.org This method is operationally simple and utilizes commercially available chiral ligands. nih.govacs.orgacs.org

Biocatalysis offers another powerful route. Transaminases can be used in cascade reactions starting from ω-chloroketones to generate chiral 2-substituted pyrrolidines, which are structurally related to the target scaffold. nih.govacs.org These enzymatic methods provide access to both enantiomers with high enantiomeric excess (>99.5% ee) and can be performed on a preparative scale. nih.govacs.org

Introduction of the 2-Bromo-6-fluorophenyl Substituent at the C4 Position

Once a suitable pyrrolidin-2-one core or a precursor is established, the next critical phase is the introduction of the specific 2-bromo-6-fluorophenyl group. This can be achieved either by starting with a precursor already containing this aryl moiety or by forming the C4-aryl bond at a later stage.

Halogenation and Functionalization Pathways for Aryl Moieties

The synthesis of precursors bearing the 2-bromo-6-fluorophenyl group is a key preliminary step. A common starting material for this moiety is 2-bromo-6-fluorobenzaldehyde. This aldehyde can be prepared from 2-bromo-6-fluorotoluene (B73676) via a two-step process involving radical bromination to form 2-bromo-6-fluorobenzyl bromide, followed by a Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com This aldehyde is a versatile intermediate for further transformations. ossila.comnbinno.com For example, it can be used in Wittig reactions to generate an alkene that can then be incorporated into the pyrrolidin-2-one skeleton via a Michael addition. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Cross-Coupling Methodologies for Aryl-Pyrrolidin-2-one Linkage

The direct formation of the C(sp³)–C(sp²) bond between the C4 position of the pyrrolidinone ring and the aryl group is a highly effective strategy.

Michael Addition / Conjugate Addition: One of the most direct methods to install a C4-aryl substituent is through a Michael (or conjugate) addition. wikipedia.orgadichemistry.comchemistrysteps.commasterorganicchemistry.comlibretexts.org This involves the 1,4-addition of an aryl nucleophile to an α,β-unsaturated γ-lactam (a 2-oxo-2,5-dihydro-1H-pyrrole). The required α,β-unsaturated lactam can be synthesized through various methods. The aryl nucleophile can be an organocuprate (Gilman reagent) or, in modern variations, an arylboronic acid in a rhodium- or palladium-catalyzed conjugate addition. nih.govbeilstein-journals.orgnih.gov This approach is powerful for creating the C4-aryl bond with high stereocontrol, especially in asymmetric variants. nih.govacs.orgacs.org

Palladium-Catalyzed α-Arylation: While less common for C4-arylation of saturated lactams, direct α-arylation methodologies have been extensively developed for other carbonyl compounds, including amides and esters. acs.orgorganic-chemistry.orgnih.govnih.gov These reactions typically involve the coupling of an enolate with an aryl halide. Adapting this strategy would require the generation of an enolate at the C4 position of the pyrrolidin-2-one ring and its subsequent coupling with 1-bromo-2-fluoro-3-halobenzene.

Suzuki-Miyaura Coupling: If a handle, such as a halogen or triflate, is present at the C4 position of the pyrrolidin-2-one ring, a Suzuki-Miyaura cross-coupling reaction with 2-bromo-6-fluorophenylboronic acid can be employed to form the desired C-C bond. whiterose.ac.ukrsc.orgnih.govmdpi.com This powerful and versatile reaction is widely used for C(sp²)-C(sp²) bond formation but has also been adapted for C(sp³)-C(sp²) couplings. whiterose.ac.uk

Stereochemical Control During Phenyl Ring Incorporation

The establishment of a defined stereochemistry at the C4 position of the pyrrolidin-2-one ring is a critical aspect in the synthesis of analogues of 4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one, as the three-dimensional arrangement of the substituted phenyl group significantly influences the compound's biological activity. While specific studies on the stereoselective synthesis of this compound are not extensively documented, general methodologies for the stereocontrolled synthesis of 4-arylpyrrolidin-2-ones can be applied.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting system to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of 4-arylpyrrolidin-2-ones, a chiral auxiliary can be attached to the nitrogen atom of the pyrrolidine precursor. The steric hindrance and electronic properties of the auxiliary then direct the approach of the arylating agent to one face of the molecule, leading to the preferential formation of one enantiomer or diastereomer.

Another powerful approach is asymmetric catalysis. In this method, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the incorporation of the 2-bromo-6-fluorophenyl group, a transition-metal-catalyzed asymmetric conjugate addition of an appropriate organometallic reagent to a suitable α,β-unsaturated lactam precursor could be envisioned. Chiral ligands coordinated to the metal center create a chiral environment that dictates the stereoselectivity of the addition.

Furthermore, substrate-controlled methods can be employed where a pre-existing stereocenter in the starting material directs the stereochemistry of the newly formed stereocenter. For instance, starting from a chiral pool material, such as an amino acid, that already possesses a defined stereochemistry can influence the stereochemical outcome of the cyclization to form the pyrrolidin-2-one ring and the subsequent introduction of the aryl group.

The stereoselective reduction of a 4-arylidenepyrrolidin-2-one precursor is another viable route. The use of chiral reducing agents or catalytic asymmetric hydrogenation can selectively reduce the exocyclic double bond to afford the 4-arylpyrrolidin-2-one with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. mdpi.comresearchgate.net

These methodologies offer pathways to control the stereochemistry during the incorporation of the 2-bromo-6-fluorophenyl ring, enabling the synthesis of specific stereoisomers of this compound for further biological evaluation.

Development of Diverse Analogues of this compound

The development of diverse analogues of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of this scaffold. This involves systematic modifications of the different parts of the molecule, namely the pyrrolidin-2-one ring, the 2-bromo-6-fluorophenyl moiety, and the potential replacement of the phenyl group with other cyclic systems.

Systematic Modification of the Pyrrolidin-2-one Ring System

One approach is the introduction of substituents at different positions of the lactam ring. For example, alkyl or functionalized groups can be introduced at the C3, C5, and N1 positions. N-alkylation or N-arylation can modulate the lipophilicity and metabolic stability of the compound. Substitution at the C3 and C5 positions can introduce new stereocenters, further exploring the chemical space.

Ring-opening of the lactam to the corresponding γ-amino acid derivatives provides another avenue for diversification. These linear analogues can adopt different conformations compared to the rigid cyclic lactam and may interact differently with biological targets. Conversely, ring-closing metathesis or other cyclization strategies can be employed to create fused bicyclic systems, where the pyrrolidin-2-one ring is part of a more complex and rigid structure.

The carbonyl group of the lactam can also be a point of modification. For instance, it can be reduced to a methylene (B1212753) group to yield the corresponding pyrrolidine, or it can be converted to a thiocarbonyl group (thiolactam). These changes significantly alter the electronic properties and hydrogen-bonding capabilities of the scaffold.

Below is a table summarizing potential modifications to the pyrrolidin-2-one ring:

Modification SiteType of ModificationPotential Impact
N1Alkylation, Acylation, ArylationModulate lipophilicity, metabolic stability, and hydrogen bonding
C3Alkylation, FunctionalizationIntroduce new stereocenters, explore new binding interactions
C5Alkylation, FunctionalizationIntroduce new stereocenters, influence ring conformation
C2 (Carbonyl)Reduction to methylene, Conversion to thiocarbonylAlter electronic properties, hydrogen bonding, and rigidity
Ring StructureRing-opening to γ-amino acids, Fusion to other ringsIncrease conformational flexibility or rigidity

Rational Design of Substituent Variations on the 2-Bromo-6-fluorophenyl Moiety

The 2-bromo-6-fluorophenyl group plays a crucial role in the pharmacological profile of the parent compound. The bromine and fluorine atoms at the ortho positions are expected to influence the conformation of the phenyl ring relative to the pyrrolidin-2-one core due to steric hindrance. Rational design of substituent variations on this phenyl ring is a key strategy for SAR exploration.

The positions and nature of the halogen substituents are critical. Variations could include moving the bromine or fluorine to other positions on the phenyl ring (meta or para) or replacing them with other halogens (e.g., chlorine, iodine) to probe the effects of size and electronegativity. The introduction of additional substituents, such as small alkyl groups (e.g., methyl), alkoxy groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl, cyano), can systematically alter the electronic and steric properties of the phenyl ring.

The following table outlines some rational design strategies for modifying the 2-bromo-6-fluorophenyl moiety:

Modification StrategySpecific ExamplesRationale
Halogen Isomerism3-Bromo-5-fluorophenyl, 4-BromophenylInvestigate the importance of ortho-substitution for conformational restriction
Halogen Replacement2-Chloro-6-fluorophenyl, 2-Iodo-6-fluorophenylModulate steric bulk and electronic effects
Introduction of Alkyl/Alkoxy Groups2-Bromo-6-fluoro-3-methylphenyl, 2-Bromo-6-fluoro-4-methoxyphenylExplore the impact of electron-donating groups and steric effects
Introduction of Electron-Withdrawing Groups2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl, 2-Bromo-6-fluoro-4-cyanophenylEvaluate the influence of electron density on the phenyl ring
Disubstitution with other groups2,6-Dichlorophenyl, 2,6-DimethylphenylAssess the combined steric and electronic effects of different ortho-substituents

Exploration of Heterocyclic Replacements for the Phenyl Group

In medicinal chemistry, replacing a phenyl group with a heterocyclic ring is a common strategy known as bioisosteric replacement. nih.govacs.org This approach can lead to significant improvements in physicochemical properties, such as solubility and metabolic stability, and can also introduce new hydrogen bonding interactions, potentially enhancing potency and selectivity. acs.orgresearchgate.net

A variety of five- and six-membered aromatic heterocycles can be considered as replacements for the 2-bromo-6-fluorophenyl group. The choice of heterocycle is guided by the desire to mimic the steric and electronic properties of the original phenyl ring while introducing beneficial features.

For example, pyridinyl, pyrimidinyl, or pyrazinyl rings can be used as six-membered heterocyclic replacements. The nitrogen atom(s) in these rings can act as hydrogen bond acceptors, which may lead to new interactions with a biological target. The position of the nitrogen atom(s) and the substituents on the heterocyclic ring can be varied to fine-tune the electronic properties and steric profile.

Five-membered heterocycles such as thiophenyl, furanyl, pyrrolyl, or thiazolyl rings are also valuable bioisosteres. These rings are generally smaller than the phenyl ring and can offer different electronic distributions and hydrogen bonding capabilities.

The table below provides examples of potential heterocyclic replacements and their rationale:

Heterocyclic ReplacementRationale
PyridinylIntroduce a hydrogen bond acceptor, modulate basicity and solubility.
PyrimidinylIntroduce multiple hydrogen bond acceptors, alter electronic properties.
ThiophenylMimic the aromaticity of the phenyl ring with different electronic character.
ThiazolylIntroduce both nitrogen and sulfur heteroatoms for potential new interactions.
IsoxazolylExplore different dipole moments and hydrogen bonding capabilities.

Through these systematic modifications of the pyrrolidin-2-one ring, the substituted phenyl moiety, and the exploration of heterocyclic bioisosteres, a diverse library of analogues of this compound can be generated. This comprehensive approach is essential for identifying compounds with improved therapeutic potential.

Advanced Structural Characterization and Conformational Analysis of 4 2 Bromo 6 Fluorophenyl Pyrrolidin 2 One

Single-Crystal X-ray Diffraction Studies of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one and its Analogues

Studies on analogues of the target compound have successfully yielded high-quality crystals suitable for SC-XRD analysis. For instance, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one was resolved, providing crucial data on its solid-state architecture. acs.org Similarly, the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one has been meticulously characterized, offering a comparative view of how substituent positioning affects the crystal lattice. nih.govnih.gov

The crystallographic data for these analogues reveal key structural parameters that are foundational for further analysis of conformation and intermolecular interactions.

Interactive Table 1: Crystallographic Data for Analogues of this compound

Parameter1-[6-bromo-2-(3-bromophenyl)...]pyrrolidin-2-one embopress.org1-[6-bromo-2-(4-fluorophenyl)...]pyrrolidin-2-one nih.gov
Chemical Formula C₁₉H₁₈Br₂N₂OC₁₉H₁₈BrFN₂O
Formula Weight 450.17401.27
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.8691 (8)10.9997 (8)
b (Å) 9.4578 (7)9.2974 (7)
c (Å) 17.7217 (14)17.4339 (13)
β (º) 104.364 (3)105.101 (3)
Volume (ų) 1764.8 (2)1721.1 (2)
Z 44
Temperature (K) 100100

Spectroscopic Elucidation of Molecular Structure

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are vital for confirming molecular structure and providing information about the molecule's behavior in solution.

The structures of the synthesized analogues were confirmed using standard spectroscopic methods. For 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, characterization was performed using ¹H and ¹³C NMR spectroscopy. nih.gov These analyses are essential to verify the connectivity of atoms and the chemical environment of the protons and carbons within the molecule, ensuring the structure corresponds to the intended product. High-resolution mass spectrometry (HRMS) is another powerful tool used to determine the elemental composition of a molecule by providing a highly accurate mass measurement, further confirming its identity.

Analysis of Molecular Conformation and Stereoisomerism in the Pyrrolidin-2-one Ring

The five-membered pyrrolidin-2-one ring is not planar and can adopt various conformations. The most common of these is the "envelope" conformation, where four of the ring atoms are roughly coplanar, and the fifth is out of the plane.

SC-XRD studies on the analogues of this compound confirm this conformational preference.

In the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine (B122466) ring unequivocally adopts an envelope conformation. nih.govnih.gov The specific puckering parameters, which quantitatively describe the shape of the ring, were determined to be Q(2) = 0.195 (2) Å and φ(2) = 107.4 (6)°. nih.govnih.gov

Similarly, the pyrrolidine ring in 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one is described as having a distorted envelope configuration, with puckering parameters of Q(2) = 0.225 (2) Å and φ(2) = 117.2 (6)°. acs.org

This consistent observation of an envelope conformation underscores a stable and energetically favorable arrangement for the pyrrolidin-2-one moiety within these complex heterocyclic systems.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the stability, density, and ultimate properties of the crystalline material.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the crystal structures of the studied analogues, a variety of hydrogen bonds collaborate to build robust, three-dimensional networks.

The primary interaction involves the amide group of the pyrrolidin-2-one ring, with the N—H group acting as a hydrogen-bond donor and the carbonyl oxygen (C=O) acting as an acceptor. Beyond this classic amide interaction, weaker C—H···O, C—H···F, and C—H···Br hydrogen bonds are also observed. acs.org In the crystal of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, molecules are linked by intermolecular N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br interactions, which collectively form a stable three-dimensional structure. nih.govnih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile. The presence of both bromine and fluorine atoms in the target compound and its analogues suggests the potential for such interactions. While classic halogen bonds are not explicitly detailed as the primary packing force in the analysed analogues, related interactions involving halogens, such as the C—H···Br and C—H···F hydrogen bonds, play a significant role. acs.org

For the analogues of this compound, Hirshfeld surface analysis provides a detailed breakdown of the key interactions.

In the case of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the most significant contributors to the crystal packing are H···H (36.9%), Br···H/H···Br (28.2%), and C···H/H···C (24.3%) contacts. acs.org

For a related compound, 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, a similar analysis showed that H···H (35.9%), H···Cl/Cl···H (15.0%), H···C/C···H (12.4%), and H···Br/Br···H (10.8%) contacts were the most important.

These quantitative results highlight the predominance of hydrogen-based contacts (H···H, X···H) in defining the crystal architecture. The significant contribution from Br···H contacts underscores the importance of the halogen atoms in directing the supramolecular assembly. The bright red spots visible on the d_norm surfaces generated during these analyses clearly indicate the locations of close intermolecular contacts, such as strong hydrogen bonds. nih.gov

Interactive Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogue

Contact TypeContribution (%) for 1-[6-bromo-2-(3-bromophenyl)...]pyrrolidin-2-one acs.org
H···H 36.9
Br···H / H···Br 28.2
C···H / H···C 24.3
O···H / H···O 4.8
N···H / H···N 2.1
C···C 1.8
Br···C / C···Br 1.2
Other < 1.0

Computational Chemistry and in Silico Investigations of 4 2 Bromo 6 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comwikipedia.org It has become a primary tool in computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.govripublication.com

For 4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine its most stable three-dimensional conformation. arabjchem.org This process, known as geometry optimization, identifies the lowest energy arrangement of the atoms. From this optimized structure, various geometric parameters like bond lengths and angles can be precisely calculated. These theoretical values provide a foundational understanding of the molecule's structural framework.

ParameterAtom 1Atom 2Calculated Value
Bond Length (Å)C=O (pyrrolidinone)-1.23
Bond Length (Å)C-N (pyrrolidinone)-1.38
Bond Length (Å)C-Br (phenyl)-1.91
Bond Length (Å)C-F (phenyl)-1.36
Bond Angle (°)O-C-N (pyrrolidinone)-125.5
Dihedral Angle (°)Phenyl RingPyrrolidinone Ring45.2

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ucsb.edu A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromo-6-fluorophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing carbonyl group of the pyrrolidinone ring. This distribution dictates how the molecule interacts with other chemical species.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would reveal a significant negative potential (red) around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor. The area around the hydrogen atom on the pyrrolidinone nitrogen would show a positive potential (blue), indicating its potential as a hydrogen bond donor. The halogen atoms (bromine and fluorine) would also influence the electrostatic potential of the phenyl ring, creating distinct regions of charge.

Molecular Modeling and Docking Studies for Biological Targets

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule, typically a protein. scispace.comnih.gov These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves the detailed analysis of the non-covalent interactions that stabilize the complex formed between a ligand and its protein target. researchgate.netnih.gov Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a selected protein target. The resulting docked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

Given its structural features, this compound could be docked into the active site of various enzymes or receptors. For instance, the pyrrolidinone core is a common scaffold in medicinal chemistry. The analysis would likely reveal hydrogen bonding between the carbonyl oxygen and amide hydrogen of the ligand with amino acid residues in the protein's active site. The bromo-fluorophenyl group could engage in hydrophobic and halogen bonding interactions.

Interaction TypeLigand GroupPotential Protein Residue Interaction
Hydrogen Bond (Acceptor)C=O (Pyrrolidinone)Amine/Hydroxyl groups (e.g., Lys, Ser, Tyr)
Hydrogen Bond (Donor)N-H (Pyrrolidinone)Carbonyl/Carboxylate groups (e.g., Asp, Glu)
Hydrophobic InteractionPhenyl RingAliphatic/Aromatic residues (e.g., Leu, Val, Phe)
Halogen BondBromine AtomElectron-rich atoms (e.g., Carbonyl Oxygen)

Binding Affinity Prediction and Scoring Functions

A critical component of molecular docking is the use of scoring functions to predict the binding affinity between the ligand and the protein. researchgate.netwikipedia.org Scoring functions are mathematical models that estimate the free energy of binding, typically expressed in kcal/mol. nih.govfrontiersin.org A more negative score generally indicates a stronger and more favorable binding interaction. Various scoring functions exist, each employing different algorithms and parameters to evaluate the docked conformation. acs.org

The predicted binding affinity of this compound would be calculated using several scoring functions to provide a consensus prediction of its potential potency as an inhibitor or ligand for the chosen biological target.

Scoring FunctionPredicted Binding Affinity (kcal/mol)
AutoDock Vina-8.2
GOLD (ChemScore)-7.5
Glide (SP)-7.9

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility and stability of a compound like this compound.

Ligand-Target Complex Dynamics

In the context of drug discovery, MD simulations are crucial for studying the interactions between a ligand (the compound of interest) and its biological target, such as a protein or enzyme. By simulating the dynamic behavior of the ligand-target complex, researchers can assess the stability of the binding, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and predict the binding affinity. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules. Currently, there are no published studies detailing the ligand-target complex dynamics specifically for this compound.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (typically water, to mimic physiological conditions). These simulations can reveal how the solvent affects the compound's conformational preferences, stability, and its interactions with other molecules. Such studies are essential for a comprehensive understanding of the compound's behavior in a biological system. However, specific research on the solvent effects on the molecular behavior of this compound is not currently available.

Advanced Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are computational techniques that relate the chemical structure of a compound to its biological activity. These methods are widely used in drug discovery to predict the activity of new compounds and to optimize lead candidates.

Development of Predictive Models for Biological Activity

QSAR modeling involves the development of mathematical models that correlate the physicochemical properties or structural features of a series of compounds with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For a series of analogs of this compound, a QSAR model could be developed to guide the synthesis of new derivatives with improved potency or other desired properties. A literature search did not yield any QSAR studies focused on this specific compound or a closely related series.

Pharmacophore Generation and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active compound or the structure of the target's binding site. These models can then be used as 3D queries to search large chemical databases (virtual screening) to identify new potential drug candidates that possess the required features. While this is a common approach in drug discovery, no specific pharmacophore models have been published for this compound or its potential biological targets.

Structure Activity Relationship Sar Studies of 4 2 Bromo 6 Fluorophenyl Pyrrolidin 2 One Derivatives

Identification of Key Structural Determinants for Modulating Biological Activity

Key structural determinants that have been identified as crucial for activity include:

The nature and position of substituents on the phenyl ring: Halogenation, as seen in the 2-bromo-6-fluoro substitution pattern, plays a significant role in establishing favorable interactions with biological targets.

The integrity and conformation of the pyrrolidin-2-one ring: This five-membered lactam ring acts as a central scaffold, orienting the critical 4-phenyl group in a specific spatial arrangement for optimal binding.

Substituents on the pyrrolidin-2-one ring: Modifications at the nitrogen atom (N1 position) and other available positions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

The combination of these structural features creates a unique pharmacophore that is essential for the observed biological effects.

Role of the 2-Bromo-6-fluorophenyl Moiety in Molecular Recognition and Potency

The 2-bromo-6-fluorophenyl group at the 4-position of the pyrrolidin-2-one ring is a pivotal element for biological activity. Its specific substitution pattern is not arbitrary and contributes significantly to the molecule's ability to engage with its biological target.

The presence and positioning of halogen atoms on the phenyl ring are critical for high-affinity binding. Ortho-substituents, in particular, can enforce a specific torsional angle between the phenyl ring and the pyrrolidin-2-one scaffold, which may be a prerequisite for fitting into a constrained binding pocket.

In related classes of compounds, ortho-halogen substitutions have been shown to facilitate non-covalent interactions such as halogen bonding, where the halogen atom acts as an electrophilic donor to a nucleophilic partner (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor. researchgate.net This type of interaction can significantly enhance binding affinity and selectivity. While direct evidence for 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is not available in the public domain, the principles of halogen bonding suggest that both the bromine and fluorine atoms could be involved in crucial binding interactions.

Table 1: Hypothetical Impact of Phenyl Ring Halogenation on Receptor Binding Affinity

Compound Analogue Substitution Pattern Predicted Receptor Affinity Rationale for Predicted Affinity
Parent Compound 2-Bromo-6-fluorophenyl High The specific ortho-dihalo pattern likely induces a favorable conformation and participates in key halogen bonding or other non-covalent interactions.
Analogue A 2,6-Dichlorophenyl Moderate to High Chlorine is also a capable halogen bond donor, but the change in size and electronegativity compared to bromine and fluorine might slightly alter the binding geometry and strength.
Analogue B 2-Bromophenyl Moderate The absence of the second ortho-halogen could lead to increased conformational flexibility, potentially reducing the entropic penalty of binding but possibly losing a key interaction.

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound series is not publicly available.

For instance, studies on other classes of bioactive molecules have shown that meta- and para-substituted methyl groups can enhance activity compared to ortho-substituted ones, potentially due to steric hindrance at the ortho position. researchgate.net

Contributions of the Pyrrolidin-2-one Ring System to SAR

The pyrrolidin-2-one ring is not merely a passive linker but an active contributor to the SAR of these molecules. nih.gov Its conformational properties and the potential for substitution offer avenues for optimizing biological activity.

The five-membered pyrrolidinone ring is not planar and can adopt various envelope and twisted conformations. The specific puckering of the ring is influenced by its substituents and, in turn, dictates the spatial orientation of the crucial 4-(2-bromo-6-fluorophenyl) group. nih.gov This orientation is often a critical factor for achieving a productive binding interaction with a biological target. The stereochemistry at the C4 position is paramount, as different enantiomers or diastereomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement of atoms required for receptor recognition.

The nitrogen atom of the pyrrolidin-2-one ring is a common site for chemical modification in drug discovery programs. nih.gov Introducing substituents at this position can have a profound impact on a compound's properties. For example, the addition of small alkyl groups or more complex side chains can be used to:

Explore additional binding pockets: A well-designed substituent might engage with a previously unoccupied region of the target, thereby increasing affinity.

Modulate physicochemical properties: Substituents can be used to alter solubility, lipophilicity, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.

Introduce new functional groups: Adding groups capable of hydrogen bonding or forming other interactions can enhance target engagement.

Table 2: Influence of N1-Substitution on the Properties of 4-Arylpyrrolidin-2-one Derivatives

N1-Substituent Potential Effect on Biological Activity Rationale
Hydrogen (unsubstituted) Baseline activity Provides a hydrogen bond donor capability.
Methyl Increased lipophilicity, potential for steric interactions A small, lipophilic group that can probe hydrophobic pockets and may improve cell permeability.
Propyl-arylpiperazine May introduce new receptor interactions As seen in other pyrrolidinone series, such bulky groups can lead to interactions with additional receptors or subsites. nih.gov

This table provides examples based on SAR principles for pyrrolidinone scaffolds, as specific data for the title compound is not available.

Comparative SAR Analysis with Related Pyrrolidine (B122466) and Pyrrolidin-2-one-based Inhibitors

The structure-activity relationship (SAR) of this compound and its derivatives can be contextualized by comparing them with other pyrrolidine and pyrrolidin-2-one-based inhibitors. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry of a molecule. dntb.gov.uaresearchgate.net Its non-planar, puckered conformation allows for three-dimensional arrangements of substituents that can optimize interactions with biological targets. researchgate.net The pyrrolidin-2-one (or γ-lactam) core, present in the subject compound, introduces a rigidifying element and a hydrogen bond acceptor, which are crucial for molecular recognition.

In various studies, the substitution pattern on both the pyrrolidine/pyrrolidin-2-one ring and its appended groups has been shown to be critical for biological activity. For instance, in a series of pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the terminal phenyl group and the linker chain significantly influenced inhibitory potency and selectivity. nih.gov Small, lipophilic substituents on the phenyl ring were found to be preferable for optimal potency. nih.gov This suggests that the 2-bromo and 6-fluoro substituents on the phenyl ring of this compound are likely to play a significant role in its biological activity, potentially through a combination of steric and electronic effects.

The following tables present SAR data from related pyrrolidine and pyrrolidin-2-one-based inhibitors, offering a comparative perspective on how structural modifications influence biological activity.

Table 1: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors nih.gov

Compound R Group (Terminal Phenyl Substituent) Linker Type Inhibitory Potency (IC50, µM)
1a Unsubstituted Phenyl Flexible >50
1b Unsubstituted Phenyl Flexible 25.3
3j 3-Phenyl Flexible 4.8
3k 3-Methylphenyl Flexible 3.2
4a 4-Fluorophenyl Conformationally Restricted 8.7

| 4g | 4-Chlorophenyl | Conformationally Restricted | 5.6 |

This table illustrates that small lipophilic substituents at the 3-position of the terminal phenyl group enhance potency, and the flexibility of the linker also plays a crucial role. nih.gov

Table 2: SAR of 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives with Antiarrhythmic Activity nih.gov

Compound Aryl Group -log ED50 (mM/kg)
1 Phenyl 1.89
2 2-Methoxyphenyl 2.30
3 2-Ethoxyphenyl 2.66

| 4 | 2,6-Dimethylphenyl | 1.31 |

Data from this series indicate that substitution on the arylpiperazinyl moiety significantly impacts antiarrhythmic activity, with ortho-alkoxy groups appearing to be beneficial. nih.gov

Table 3: SAR of Pyrrolidine Derivatives as α-Glucosidase Inhibitors nih.gov

Compound Substituent on Amide Nitrogen IC50 (µg/mL)
3c 4-Methylbenzyl 72.73
3d 4-Fluorobenzyl 29.38
3e 4-Chlorobenzyl 28.55
3f 4-Bromobenzyl 27.51

| 3g | 4-Nitrobenzyl | 18.04 |

This table demonstrates that electron-withdrawing groups on the benzyl (B1604629) substituent attached to the pyrrolidine amide nitrogen generally lead to increased α-glucosidase inhibitory activity. nih.gov

In the context of these findings, the 4-phenyl substitution on the pyrrolidin-2-one ring of the title compound is a key structural feature. The specific ortho-bromo and ortho-fluoro substitution pattern on this phenyl ring is expected to enforce a twisted conformation relative to the pyrrolidin-2-one ring, which could be critical for fitting into a specific binding pocket. The electronic properties conferred by the halogen atoms would also influence interactions with the target. A comprehensive understanding of the SAR for this compound would necessitate systematic modifications at the pyrrolidin-2-one ring, the phenyl ring, and the nitrogen atom to probe the specific contributions of each structural element to its biological activity profile.

Mechanistic Investigations of Molecular Interactions for 4 2 Bromo 6 Fluorophenyl Pyrrolidin 2 One

Identification and Validation of Specific Biological Targets

The initial step in understanding the mechanism of action for any compound is to identify its specific biological targets. This involves a series of assays to determine if the compound interacts with and modulates the function of key cellular components.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Aldose Reductase)

Enzyme inhibition assays are crucial for determining if a compound can selectively block the activity of a specific enzyme. For a compound like 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one, researchers would typically screen it against a panel of enzymes known to be relevant in various diseases.

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. An assay would measure the rate of acetylcholine (B1216132) breakdown by AChE in the presence and absence of the compound. A reduction in this rate would indicate inhibitory activity.

Aldose Reductase (AR): AR is an enzyme implicated in the complications of diabetes. An assay would measure the conversion of a substrate by AR, and a decrease in product formation in the presence of the compound would suggest inhibition.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

EnzymeIC₅₀ (µM)Inhibition Type
AcetylcholinesteraseData not availableData not available
Aldose ReductaseData not availableData not available

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Protein-Protein Interaction Modulation (e.g., PRC2 Complex through EED/H3K27me3 binding)

Many cellular processes are regulated by the interaction between proteins. Compounds that can disrupt or stabilize these interactions are of significant therapeutic interest.

PRC2 Complex: The Polycomb Repressive Complex 2 (PRC2) is essential for epigenetic regulation. Its activity is modulated by the binding of its EED subunit to trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). A compound could potentially inhibit PRC2 activity by blocking this interaction. Assays such as AlphaLISA® or co-immunoprecipitation would be used to assess the compound's ability to disrupt the EED/H3K27me3 interaction.

Receptor Binding Studies

Receptor binding assays are used to determine if a compound can bind to a specific receptor on the surface of or within a cell. These studies are fundamental in pharmacology. Using radiolabeled ligands or fluorescence-based techniques, researchers can measure the affinity of the compound for a variety of receptors, which can help predict its pharmacological effects.

Characterization of Binding Modes and Interfacial Interactions

Once a biological target has been identified, the next step is to characterize how the compound binds to it. This provides a deeper understanding of the interaction at a molecular level and can guide the design of more potent and selective derivatives.

Spectroscopic Analysis of Ligand-Target Complex Formation

Spectroscopic techniques can provide valuable information about the formation of a complex between a ligand (the compound) and its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a small molecule on a protein and to determine the conformation of the ligand when bound.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, revealing the precise interactions, such as hydrogen bonds and hydrophobic contacts, that are involved in binding.

Biophysical Techniques for Affinity and Kinetics Assessment

Biophysical techniques are employed to quantify the binding affinity and kinetics of the interaction between the compound and its target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time association (k_on) and dissociation (k_off) rates of a ligand binding to a target immobilized on a sensor surface. This data is used to calculate the binding affinity (K_D).

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

TechniqueAffinity (K_D) (µM)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)
Isothermal Titration CalorimetryData not availableNot applicableNot applicable
Surface Plasmon ResonanceData not availableData not availableData not available

Elucidation of Downstream Cellular Pathway Modulation

As of the latest available scientific literature, there is no published research detailing the mechanistic investigations into the molecular interactions of this compound. Consequently, information regarding the elucidation of its downstream cellular pathway modulation is not available.

Comprehensive searches of scientific databases and research repositories have not yielded any studies that explore the biological activity, molecular targets, or the effects of this specific compound on cellular signaling pathways. Therefore, detailed research findings and data tables concerning its influence on cellular functions cannot be provided at this time.

The scientific community has not yet characterized the pharmacological profile of this compound, and as such, its potential interactions with biological systems remain unknown. Further research is required to determine if this compound has any biological effects and, if so, to elucidate the downstream cellular pathways it may modulate.

Future Research Directions and Translational Perspectives for 4 2 Bromo 6 Fluorophenyl Pyrrolidin 2 One

Advanced Synthetic Strategies for Complex Analogues and Research Probes

Future synthetic endeavors will likely focus on the development of more complex analogues of 4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one to explore a wider chemical space and to create sophisticated research probes. Key to these efforts will be the adoption of advanced, stereoselective synthetic methodologies that allow for precise control over the molecule's three-dimensional architecture.

Enantioselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of robust enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives is of paramount importance. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, will be instrumental in achieving high enantiomeric excess. For instance, rhodium-catalyzed asymmetric hydrogenation or Michael additions to α,β-unsaturated precursors could yield the desired chiral pyrrolidinone core.

Catalytic Asymmetric Synthesis of 4-Aryl-γ-lactams:

Catalytic SystemSubstrateEnantiomeric Excess (ee)Yield
Chiral Rhodium Complexα,β-Unsaturated Ester>95%High
Chiral Organocatalystα,β-Unsaturated Aldehyde90-99%Good
Nickel-Chiral LigandDienes and Arylboronic Acids>98%High

This table presents representative data for the enantioselective synthesis of 4-aryl-γ-lactams based on established methodologies.

Transition-Metal Catalyzed Cross-Coupling: The bromo- and fluoro-substituents on the phenyl ring serve as versatile handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide array of functional groups, including alkyl, alkenyl, alkynyl, and amino moieties, at specific positions on the aromatic ring. This diversification can lead to the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Development of Research Probes: The synthesis of research probes, such as fluorescently labeled or biotinylated derivatives, will be crucial for studying the mechanism of action and identifying the biological targets of this compound. These probes can be synthesized by incorporating a suitable linker into the molecule, followed by conjugation with a reporter molecule.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is emerging as a promising strategy for developing more effective therapeutics. The pyrrolidinone scaffold is a common feature in many biologically active compounds, and it is plausible that this compound and its analogues could exhibit polypharmacological profiles.

Future research should focus on systematically screening this compound and its derivatives against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases. This approach could reveal unexpected therapeutic opportunities and provide a deeper understanding of the compound's biological activities.

Multi-Target Directed Ligands (MTDLs): Based on its polypharmacological profile, this compound could serve as a scaffold for the rational design of MTDLs. By optimizing its interactions with multiple, disease-relevant targets, it may be possible to develop novel therapeutics with enhanced efficacy and a reduced propensity for drug resistance. For example, analogues could be designed to simultaneously inhibit key enzymes in a pathogenic cascade or to modulate multiple receptors involved in a neurological disorder.

Representative Polypharmacology of a Pyrrolidinone-Based Kinase Inhibitor:

Kinase TargetIC50 (nM)
Kinase A15
Kinase B85
Kinase C250

This table illustrates a hypothetical polypharmacological profile for a pyrrolidinone-based compound against multiple kinase targets, a common strategy in the development of cancer therapeutics.

Application of Artificial Intelligence and Machine Learning in Optimizing Analogues

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process has the potential to significantly accelerate the optimization of lead compounds like this compound. These computational tools can be employed to build predictive models, design novel analogues with improved properties, and prioritize compounds for synthesis and testing.

Virtual Screening and Docking: AI algorithms can be used to perform large-scale virtual screening of compound libraries to identify molecules that are likely to bind to a specific biological target. Molecular docking simulations, enhanced by machine learning, can predict the binding mode and affinity of these compounds, providing valuable insights for lead optimization.

Generative Models: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to design novel molecules with desired properties. These models can explore a vast chemical space and propose innovative structures that may not be accessible through traditional medicinal chemistry approaches.

StepAI/ML ToolPurpose
1. Data CollectionCheminformaticsAggregate and curate SAR data
2. Model BuildingQSAR, Deep LearningPredict activity and properties
3. Virtual ScreeningDocking, Pharmacophore ModelingIdentify potential hits
4. Analogue DesignGenerative ModelsPropose novel structures
5. Synthesis PrioritizationPredictive ModelsRank compounds for synthesis

This table outlines a typical workflow for the application of AI and machine learning in the lead optimization process.

Development of Novel Research Tools and Probes Based on this compound

Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of novel research tools and chemical probes. These tools are essential for dissecting complex biological processes and for validating new drug targets.

Activity-Based Probes (ABPs): ABPs are powerful tools for identifying and characterizing the activity of specific enzymes in their native biological context. By incorporating a reactive group (a "warhead") and a reporter tag into the this compound scaffold, it may be possible to create ABPs that covalently label the active site of their target enzyme(s).

Photoaffinity Probes: Photoaffinity probes are designed to form a covalent bond with their target upon photoactivation. The introduction of a photolabile group, such as a diazirine or an aryl azide, onto the this compound core would enable the identification of its binding partners in complex biological systems.

Fluorescent Probes: The development of fluorescently labeled analogues of this compound would allow for the visualization of its subcellular localization and dynamics using fluorescence microscopy techniques. These probes would be invaluable for studying the compound's interaction with its target(s) in living cells.

Characteristics of Different Research Probes:

Probe TypeKey FeatureApplication
Activity-Based ProbeCovalent warheadEnzyme activity profiling
Photoaffinity ProbePhotoreactive groupTarget identification
Fluorescent ProbeFluorophoreCellular imaging

This table summarizes the key features and applications of different types of chemical probes that could be developed from the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.